molecular formula C19H18BrCl2N3O2S2 B4893805 N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4893805
M. Wt: 535.3 g/mol
InChI Key: ZYDALGOYTZXVLJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrolidine sulfonyl group, and dichlorophenyl substituents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the thiazole intermediate with a pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dichlorophenyl Group: The final step includes the coupling of the dichlorophenyl group to the thiazole-pyrrolidine sulfonyl intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrrolidine sulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiazole derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug discovery.

    Protein Binding Studies: Its unique structure allows it to interact with various proteins, aiding in the study of protein-ligand interactions.

Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-4-(4-morpholin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
  • N-(3,4-dichlorophenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S2.BrH/c20-16-8-5-14(11-17(16)21)22-19-23-18(12-27-19)13-3-6-15(7-4-13)28(25,26)24-9-1-2-10-24;/h3-8,11-12H,1-2,9-10H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDALGOYTZXVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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